1,3-Dichloro-2-(isothiocyanatomethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-2-(isothiocyanatomethyl)benzene: is an organic compound with the molecular formula C8H5Cl2NS It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 3 positions, and an isothiocyanatomethyl group is attached at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-2-(isothiocyanatomethyl)benzene can be synthesized through a multi-step process. One common method involves the chlorination of benzene to produce 1,3-dichlorobenzene, followed by the introduction of an isothiocyanatomethyl group. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes, often using chlorine gas and benzene as starting materials. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination. The subsequent introduction of the isothiocyanatomethyl group is achieved through a reaction with an appropriate isothiocyanate compound under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dichloro-2-(isothiocyanatomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The isothiocyanatomethyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield compounds with different functional groups replacing the chlorine atoms, while oxidation and reduction can lead to the formation of various oxidized or reduced derivatives.
Scientific Research Applications
Chemistry: 1,3-Dichloro-2-(isothiocyanatomethyl)benzene is used as an intermediate in the synthesis of other complex organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: The compound’s unique chemical structure makes it a candidate for drug discovery and development. Researchers investigate its potential as a lead compound for designing new medications.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its reactivity and versatility make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-(isothiocyanatomethyl)benzene involves its interaction with specific molecular targets and pathways. The isothiocyanatomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s effects are mediated through its ability to modify proteins, DNA, and other biomolecules, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
1,3-Dichlorobenzene: A simpler derivative of benzene with two chlorine atoms at the 1 and 3 positions.
Benzyl Isothiocyanate: A compound with an isothiocyanatomethyl group attached to a benzene ring but without the chlorine substitutions.
Uniqueness: 1,3-Dichloro-2-(isothiocyanatomethyl)benzene is unique due to the presence of both chlorine atoms and the isothiocyanatomethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
31162-19-3 |
---|---|
Molecular Formula |
C8H5Cl2NS |
Molecular Weight |
218.10 g/mol |
IUPAC Name |
1,3-dichloro-2-(isothiocyanatomethyl)benzene |
InChI |
InChI=1S/C8H5Cl2NS/c9-7-2-1-3-8(10)6(7)4-11-5-12/h1-3H,4H2 |
InChI Key |
HPZAHNYYXILZIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN=C=S)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.